molecular formula C14H6Cl3N3O3 B11817407 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11817407
M. Wt: 370.6 g/mol
InChI Key: SVSGIHZBMOALNS-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The presence of both nitro and chloro groups can enhance the biological activity of the compound.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the additional dichlorophenyl group.

    3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.

    5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the chloro substituents.

Uniqueness

The presence of both nitro and chloro groups in 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C14H6Cl3N3O3

Molecular Weight

370.6 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H6Cl3N3O3/c15-10-4-2-8(20(21)22)6-9(10)14-18-13(19-23-14)7-1-3-11(16)12(17)5-7/h1-6H

InChI Key

SVSGIHZBMOALNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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